molecular formula C7H4N2O4 B2927104 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 61548-55-8

2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B2927104
CAS No.: 61548-55-8
M. Wt: 180.119
InChI Key: QUJROUANPPZCHA-UHFFFAOYSA-N
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Description

2-Oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core with a ketone group at position 2 and a carboxylic acid substituent at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is primarily utilized as a building block for developing bioactive molecules, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-6(11)3-1-2-4-5(8-3)9-7(12)13-4/h1-2H,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJROUANPPZCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .

Scientific Research Applications

2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Molecular Formula Molecular Weight Key Feature
2-Oxo-2H,3H-oxazolo[4,5-b]pyridine-5-carboxylic acid C₇H₅NO₄ 167.12 Carboxylic acid at C5
7-(4-Fluorophenyl)-thiazolo[4,5-b]pyridine analog C₁₄H₈FN₃O₂S 301.29 Fluorophenyl at C7
5-Methyl-oxazolo[4,5-b]pyridine-2-thiol C₇H₆N₂OS 166.20 Thiol at C2

Table 2: Bioactivity Comparison

Compound Class Cell Line/Pathogen Activity Metric Reference
Thiazolo derivative (2.2) C6 Rat glioma IC₅₀ ≈ temozolomide
Oxazolo derivative Carrageenan-induced edema (rat) Edema inhibition ≈ phenylbutazone
Thiazolo derivative (V) Candida albicans MIC = 12.5 µg/mL

Biological Activity

2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid (CAS No. 61548-55-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as insights from recent research findings.

  • Molecular Formula : C7H4N2O4
  • Molecular Weight : 180.12 g/mol
  • CAS Number : 61548-55-8

The compound features an oxazolo-pyridine structure, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays using A549 human lung adenocarcinoma cells showed that this compound exhibits significant cytotoxic effects. The mechanism underlying this activity appears to be structure-dependent, with certain modifications enhancing its potency.

Case Study: Anticancer Efficacy

In a study evaluating various derivatives of oxazolo-pyridine compounds, it was found that those containing specific functional groups exhibited higher cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin. For instance, compounds with free amino groups demonstrated enhanced activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. It showed promising activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

Case Study: Antimicrobial Screening

In a comprehensive screening against various pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound exhibited potent antibacterial activity. Notably, it demonstrated effectiveness against methicillin-resistant strains, suggesting its potential as a lead compound in the development of new antibiotics .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Target Cell/Pathogen Effect Reference
AnticancerA549 (lung cancer)Significant cytotoxicity
AntimicrobialMRSA and other resistant strainsPotent antibacterial activity

Q & A

Q. Methodological Answer :

  • HPLC-MS : Detects impurities at ppm levels using C18 columns and 0.1% formic acid in mobile phase .
  • ICP-OES : Identifies metal catalyst residues (e.g., Pd < 10 ppm) .
  • Karl Fischer Titration : Measures water content (<0.5% for stability) .

How can researchers validate the compound’s stability under long-term storage conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
  • Stability-Indicating Assays : Monitor degradation via HPLC peak area changes (<5% deviation) .

Q. Methodological Answer :

  • Drug Discovery : Use structure-activity relationship (SAR) studies to optimize binding to kinase targets (e.g., EGFR) .
  • Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications via carboxylate coordination .

Q. Collaborative Framework :

Chemistry → SAR Modeling → Biological Screening → Material Functionalization  

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